![molecular formula C21H17N5O B2497910 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide CAS No. 1448131-68-7](/img/structure/B2497910.png)
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Compounds containing imidazole and pyrimidine derivatives have been synthesized and widely screened for their biological activities . These heterocycles have found diverse pharmacological applications as antibacterial agents .
Antitubercular Activity
Imidazole containing compounds have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . A specific example includes the synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, which was evaluated for anti-tubercular activity .
Antifungal Activity
Imidazole derivatives have been reported to exhibit antifungal properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of antifungal drugs.
Anticancer Activity
Imidazole derivatives have been reported to exhibit anticancer properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of anticancer drugs.
Anti-inflammatory Activity
Imidazole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of anti-inflammatory drugs.
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole-containing compounds for various therapeutic applications is a promising area of research.
properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGYSHNYYPBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide |
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